molecular formula C17H21N7O B2662386 [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine CAS No. 946348-66-9

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine

Cat. No.: B2662386
CAS No.: 946348-66-9
M. Wt: 339.403
InChI Key: DZPGWMPNFZJTQL-UHFFFAOYSA-N
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Description

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-methoxyphenylamino group and a dimethylaminoethyl side chain. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxyaniline with a pteridine derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro groups to amines, enhancing the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these proteins, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine stands out due to its pteridine core, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications in research and industry.

Biological Activity

The compound [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine, characterized by its unique pteridine structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_4O, and it features a pteridine core with a methoxyphenyl substituent and a dimethylamine group. Its structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in signal transduction, potentially modulating cellular responses.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting mitochondrial dysfunction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related pteridine derivatives have shown:

CompoundCell LineIC50 (μM)Inhibition Rate (%)
IMB-1406HepG26.9299.98
SunitinibHepG27.6098.61

These results suggest that the compound could be effective against various cancer cell lines through similar mechanisms of action, including cell cycle arrest at the S phase and apoptosis induction via mitochondrial pathways .

Enzyme Interaction Studies

The compound's interaction with enzymes has been explored through various assays. For example, it has been shown to inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence:

Concentration (μM)Inhibition %
1050
2575

This inhibition suggests potential applications in antimicrobial therapy .

Study on HepG2 Cells

In a study examining the effects on HepG2 liver cancer cells, treatment with this compound resulted in:

  • Cell Cycle Arrest : Increased percentage of cells in the S phase.
  • Apoptosis Induction : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
  • Caspase Activation : Concentration-dependent activation of caspase-3 was observed.

These findings indicate the compound's potential as an anticancer agent through targeted molecular interactions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other pteridine derivatives also exhibit biological activity, this compound shows unique properties due to its specific substitution pattern:

Compound NameAntitumor ActivityMechanism of Action
{4-[(4-Chlorophenyl)amino]pteridin-2-yl}dimethylamineModerateEnzyme inhibition
{4-(Methoxyanilino)methyl}phenolLowNon-specific
This compound HighApoptosis induction, enzyme inhibition

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-24(2)11-10-20-17-22-15-14(18-8-9-19-15)16(23-17)21-12-4-6-13(25-3)7-5-12/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGWMPNFZJTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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